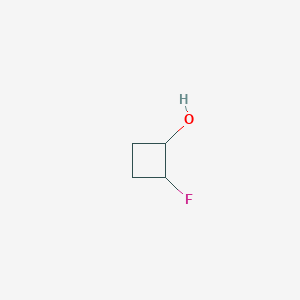

2-Fluorocyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

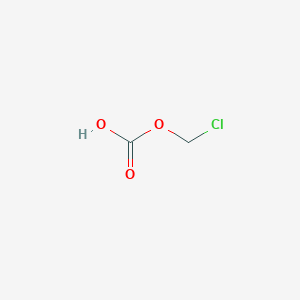

2-Fluorociclobutan-1-ol es un compuesto orgánico con la fórmula molecular C4H7FO. Es un derivado fluorado del ciclobutanol, que presenta un átomo de flúor unido al segundo carbono del anillo de ciclobutano.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de 2-Fluorociclobutan-1-ol normalmente implica la fluoración del ciclobutanol. Un método común es la fluoración directa utilizando un agente fluorante como el trifluoruro de dietilaminosulfuro (DAST) o Deoxo-Fluor. La reacción generalmente se lleva a cabo en condiciones controladas para asegurar la fluoración selectiva en la posición deseada .

Métodos de producción industrial: La producción industrial de 2-Fluorociclobutan-1-ol puede implicar procesos de fluoración a gran escala utilizando agentes fluorantes similares. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando múltiples pasos de purificación como destilación o recristalización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Fluorociclobutan-1-ol experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar 2-fluorociclobutanona.

Reducción: El compuesto se puede reducir para formar 2-fluorociclobutano.

Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales en condiciones apropiadas

Reactivos y condiciones comunes:

Oxidación: Reactivos como el clorocromato de piridinio (PCC) o el reactivo de Jones.

Reducción: Catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.

Sustitución: Nucleófilos como la azida de sodio o el tiocianato de potasio

Principales productos formados:

- La oxidación produce 2-fluorociclobutanona.

- La reducción produce 2-fluorociclobutano.

- Las reacciones de sustitución producen varios derivados de ciclobutano sustituidos .

Aplicaciones Científicas De Investigación

2-Fluorociclobutan-1-ol tiene varias aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la síntesis de compuestos fluorados.

Biología: Investigado por su potencial como sonda en estudios biológicos debido a su átomo de flúor, que se puede detectar utilizando espectroscopia de resonancia magnética nuclear (RMN).

Medicina: Explorado por su potencial en el diseño y desarrollo de fármacos, particularmente en la síntesis de productos farmacéuticos fluorados.

Industria: Se utiliza en la producción de productos químicos y materiales especiales

Mecanismo De Acción

El mecanismo de acción de 2-Fluorociclobutan-1-ol depende de su aplicación. En los sistemas biológicos, el átomo de flúor puede influir en la interacción del compuesto con enzimas y receptores, alterando potencialmente su actividad biológica. El grupo hidroxilo puede participar en enlaces de hidrógeno, afectando la solubilidad y la reactividad del compuesto .

Compuestos similares:

Ciclobutanol: Carece del átomo de flúor, lo que da como resultado una reactividad y propiedades diferentes.

2-Clorociclobutan-1-ol: Estructura similar pero con un átomo de cloro en lugar de flúor, lo que lleva a un comportamiento químico diferente.

2-Bromociclobutan-1-ol: Contiene un átomo de bromo, que afecta su reactividad en comparación con el compuesto fluorado

Singularidad: 2-Fluorociclobutan-1-ol es único debido a la presencia del átomo de flúor, que imparte efectos electrónicos y estéricos distintos. Esto lo hace valioso en la síntesis de compuestos fluorados y en aplicaciones donde las propiedades del flúor son ventajosas .

Comparación Con Compuestos Similares

Cyclobutanol: Lacks the fluorine atom, resulting in different reactivity and properties.

2-Chlorocyclobutan-1-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

2-Bromocyclobutan-1-ol: Contains a bromine atom, which affects its reactivity compared to the fluorinated compound

Uniqueness: 2-Fluorocyclobutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it valuable in the synthesis of fluorinated compounds and in applications where fluorine’s properties are advantageous .

Propiedades

IUPAC Name |

2-fluorocyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJPDTSRPYWKAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)

![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)

![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)